

"2-Fluoro-6-methoxyphenol" spectroscopic data

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Compound of Interest

Compound Name: *2-Fluoro-6-methoxy-3-methylphenol*
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-6-methoxyphenol (CAS: 73943-41-6; Molecular Formula: $C_7H_7FO_2$). As a key intermediate in the synthesis of complex molecules, including bioactive compounds like resiniferatoxin analogs, a thorough understanding of its structural properties is paramount. This document details the principles and expected outcomes for the structural elucidation of 2-Fluoro-6-methoxyphenol using Nuclear Magnetic Resonance (1H and ^{13}C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented are grounded in established analytical protocols, and the spectral interpretations are based on a combination of theoretical principles and comparative analysis with structurally related compounds. This guide is intended for researchers and professionals in organic synthesis, analytical chemistry, and drug development who require a robust framework for the characterization of substituted phenolic compounds.

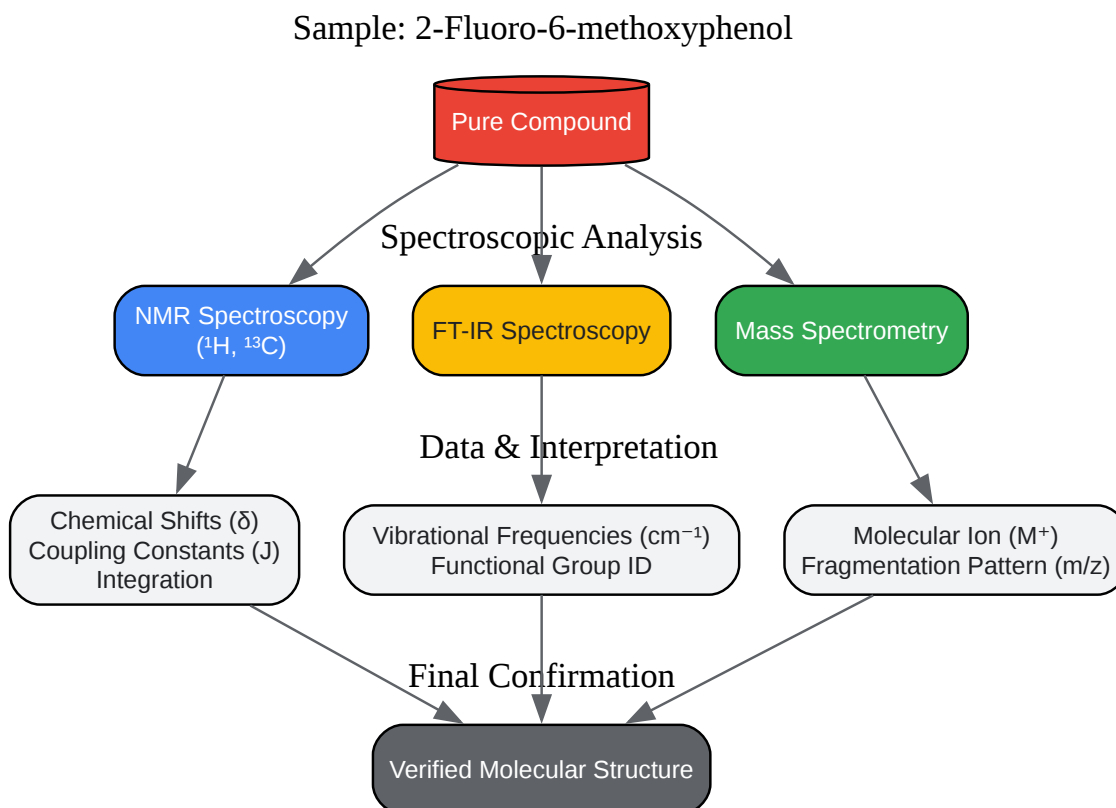
Molecular Structure and Spectroscopic Overview

The unique arrangement of the fluoro, methoxy, and hydroxyl groups on the aromatic ring of 2-Fluoro-6-methoxyphenol dictates its chemical reactivity and its distinct spectroscopic signature. The ortho-positioning of all three substituents creates a sterically hindered and electronically complex system. The intramolecular hydrogen bond between the phenolic proton and the methoxy oxygen is a key structural feature that significantly influences the spectroscopic data, particularly in FT-IR and ^1H NMR.

To facilitate a clear and unambiguous assignment of spectral data, the following standardized numbering system for the molecule will be used throughout this guide.

Caption: Molecular structure of 2-Fluoro-6-methoxyphenol with IUPAC numbering.

The overall analytical workflow for comprehensive characterization is a multi-technique approach, ensuring that the structure is validated through orthogonal methods.



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Caption: General workflow for the spectroscopic characterization of a pure compound.

^1H NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For 2-Fluoro-6-methoxyphenol, the spectrum is expected to show distinct signals for the hydroxyl, methoxy, and the three aromatic protons.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Accurately weigh 10-15 mg of 2-Fluoro-6-methoxyphenol and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.
- **Internal Standard:** Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal reference, setting the 0 ppm mark.
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength is advantageous for resolving the complex spin systems of the aromatic region.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse acquisition.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 2 seconds.
 - **Scans:** 16 scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Perform a Fourier transform on the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate all signals to determine proton ratios.

Predicted ^1H NMR Data

The following data is predicted based on established substituent effects and analysis of similar structures, such as 2-fluoroanisole and substituted phenols.[1][2]

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Integration
-OH	~5.5 - 6.0	broad singlet	-	1H
H4	~7.00	triplet	J(H4,H3) \approx 8.2, J(H4,H5) \approx 8.2	1H
H5	~6.85	doublet of doublets	J(H5,H4) \approx 8.2, J(H5,H3) \approx 1.5	1H
H3	~6.75	doublet of doublets	J(H3,H4) \approx 8.2, J(H3,F) \approx 4.5	1H
-OCH ₃	~3.90	singlet	-	3H

Interpretation and Causality

- -OH Proton (broad singlet, ~5.5-6.0 ppm): The phenolic proton is expected to be a broad singlet due to moderate chemical exchange and potential intramolecular hydrogen bonding with the adjacent methoxy group. Its exact position can be concentration and temperature-dependent.
- Aromatic Protons (6.7-7.1 ppm): The three aromatic protons are electronically distinct. H4, situated between two carbons bearing protons, is predicted to be a triplet. H5 and H3 will appear as complex multiplets (doublet of doublets) due to coupling with their neighbors. The presence of the fluorine atom introduces additional splitting (H-F coupling), which is most pronounced for the ortho proton (H3, $^4J_{HF}$) and helps in its assignment.[3]
- -OCH₃ Protons (singlet, ~3.90 ppm): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its downfield shift is characteristic of a methyl group attached to an electron-withdrawing oxygen atom.[4]

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. In proton-decoupled mode, each unique carbon environment produces a single peak, and the chemical shifts are highly sensitive to the electronic environment. The key feature in the ^{13}C NMR spectrum of 2-Fluoro-6-methoxyphenol will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).

Experimental Protocol: ^{13}C NMR

- **Sample and Instrumentation:** Use the same sample prepared for ^1H NMR analysis. Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard proton-decoupled pulse sequence (e.g., zgpg30).
 - **Pulse Angle:** 30° to optimize signal for a faster repetition rate.
 - **Relaxation Delay:** 2 seconds.
 - **Scans:** 512-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Apply Fourier transform, phase the spectrum, and perform baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak, which appears as a triplet centered at 77.16 ppm.

Predicted ^{13}C NMR Data

Predicted chemical shifts and C-F coupling constants are estimated based on additivity rules and data from related fluoroaromatic compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (JCF, Hz)
C6 (C-F)	~150	doublet	$^1\text{JCF} \approx 245$
C2 (C-O)	~148	doublet	$^2\text{JCF} \approx 12$
C1 (C-OH)	~145	singlet	-
C4	~125	singlet	-
C5	~120	doublet	$^4\text{JCF} \approx 3$
C3	~110	doublet	$^3\text{JCF} \approx 7$
-OCH ₃	~56	singlet	-

Interpretation and Causality

- Aromatic Carbons (110-155 ppm): All six aromatic carbons are chemically non-equivalent.[8]
 - C6 and C2: The carbons directly bonded to the highly electronegative fluorine (C6) and methoxy oxygen (C2) are expected to be the most downfield.
 - C-F Coupling: The most diagnostic feature is the large one-bond coupling constant (^1JCF) for C6, typically >240 Hz, which unambiguously identifies the carbon bearing the fluorine atom. Smaller two-bond (^2JCF for C2), three-bond (^3JCF for C3), and four-bond (^4JCF for C5) couplings will also be observed, confirming the relative positions of the other carbons to the fluorine substituent.
- Methoxy Carbon (-OCH₃, ~56 ppm): The methoxy carbon signal appears in the typical range for an sp³-hybridized carbon attached to an oxygen atom.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum of 2-Fluoro-6-methoxyphenol will be characterized by absorptions corresponding to O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-F bonds.

Experimental Protocol: FT-IR

- **Sample Preparation (ATR):** The Attenuated Total Reflectance (ATR) technique is ideal for this compound as it requires minimal sample preparation. Place a small amount of the liquid or solid 2-Fluoro-6-methoxyphenol directly onto the ATR crystal (e.g., diamond).
- **Instrumentation:** Use a modern FT-IR spectrometer.
- **Data Acquisition:**
 - **Spectral Range:** 4000–650 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Scans:** Average 32 scans to obtain a high-quality spectrum.
 - **Background:** Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum.
- **Data Processing:** The resulting spectrum is typically plotted as Transmittance (%) versus Wavenumber (cm^{-1}).

Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity	Characteristics
3200 - 3550	O-H stretch	Strong, Broad	Broadness indicates significant hydrogen bonding, likely intramolecular.[10][11]
3000 - 3100	Aromatic C-H stretch	Medium, Sharp	Characteristic of protons on a benzene ring.[12]
2850 - 2960	Aliphatic C-H stretch	Medium, Sharp	From the -OCH ₃ group.
1500 - 1600	Aromatic C=C stretch	Medium-Strong	Typically two or more sharp bands.
~1250	Aryl C-O stretch / C-F stretch	Strong	Phenolic C-O and C-F stretches often appear in this region.
~1050	Alkyl C-O stretch	Strong	Asymmetric stretch of the C-O-C ether linkage.
750 - 900	Aromatic C-H out-of-plane bend	Strong	Pattern is diagnostic of the 1,2,3-trisubstitution on the ring.

Interpretation and Causality

- O-H Stretch: The most prominent feature will be the very broad absorption centered around 3400 cm⁻¹. This is the hallmark of a hydrogen-bonded hydroxyl group. In this specific molecule, strong intramolecular hydrogen bonding between the -OH group and the ortho -OCH₃ group is expected, which can cause significant broadening.[13]
- C-H Stretches: Sharp peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methoxy group.

- **Fingerprint Region ($< 1500\text{ cm}^{-1}$):** This region contains a complex series of absorptions. The strong bands around 1250 cm^{-1} and 1050 cm^{-1} are highly characteristic of the aryl C-O and alkyl C-O bonds, respectively.[11] The C-F stretching vibration also contributes to absorption in the $1100\text{-}1250\text{ cm}^{-1}$ range. The specific pattern of the C-H out-of-plane bending bands is indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to predictable bond cleavages.

Experimental Protocol: GC-MS (EI)

- **Sample Introduction:** Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Inject a microliter of the dilute solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
- **Ionization:** Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range of 40-400 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Analysis:** Identify the molecular ion peak (M^+) and the major fragment ions. Propose fragmentation pathways that account for the observed peaks.

Predicted Mass Spectrum Data (EI)

- **Molecular Weight:** 142.13 g/mol [14][15]

m/z	Predicted Identity	Interpretation
142	$[C_7H_7FO_2]^+$	Molecular Ion (M^+)
127	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group.
114	$[M - CO]^+$	Loss of carbon monoxide.
99	$[M - CH_3 - CO]^+$	Loss of a methyl radical followed by loss of CO.
97	$[M - CHO - H_2O]^+$	A common pathway for methoxyphenols.

Interpretation and Fragmentation Causality

- Molecular Ion (m/z 142): The peak at m/z 142 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
- Primary Fragmentation (m/z 127): A very common and expected fragmentation for anisole derivatives is the loss of the methyl radical ($\bullet CH_3$, 15 Da) via alpha-cleavage at the ether linkage, resulting in a stable resonance-stabilized cation at m/z 127.[16]
- Secondary Fragmentation: The initial fragment at m/z 127 can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da), to yield a fragment at m/z 99. The loss of HF (20 Da) from the molecular ion is also a possibility for fluorinated aromatic compounds.[17]

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